molecular formula C12H13NO3 B2908711 (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid CAS No. 314238-17-0

(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

Cat. No.: B2908711
CAS No.: 314238-17-0
M. Wt: 219.24
InChI Key: MGZUZAIWOWGBJM-CLFYSBASSA-N
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Description

“(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid” is an organic compound that is used as a building block for the organic molecular crystals . It has a molecular formula of C11H11NO3 . The compound is also known by several synonyms such as 4-oxo-4-4-toluidino but-2-enoic acid, n-p-tolyl-maleamic acid, n-p-tolylmaleamidic acid, maleanilic acid, p-methyl, n-4-methylphenyl maleamic, z-4-oxo-4-p-tolylamino but-2-enoic acid, z-4-4-methylanilino-4-oxobut-2-enoic acid .


Synthesis Analysis

The synthesis of this compound has been performed and it has been used as a building block for the organic molecular crystals with highly stable photoluminescence at ambient conditions . The synthesis of 4-oxo-2-butenoic acid has been achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a methyl group (CH3), a p-tolylamino group (C6H4NH), and a but-2-enoic acid group (C=CC(O)=O) . The InChI Key for this compound is VLWFSWMZGGZHGD-SREVYHEPSA-N .


Chemical Reactions Analysis

The compound has been used in the synthesis of organic molecular crystals . It has also been involved in the microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 205.213 g/mol . Further physical and chemical properties are not specified in the retrieved papers.

Safety and Hazards

The compound is associated with several hazards. It can cause serious eye irritation, respiratory irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .

Properties

IUPAC Name

(Z)-3-methyl-4-(4-methylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)13-12(16)9(2)7-11(14)15/h3-7H,1-2H3,(H,13,16)(H,14,15)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZUZAIWOWGBJM-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C(=O)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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